molecular formula C15H14N2O5S B2820186 N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide CAS No. 333747-86-7

N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide

货号: B2820186
CAS 编号: 333747-86-7
分子量: 334.35
InChI 键: XISVLIQZABDNTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. The compound features a 1,3-benzodioxole moiety, which is known for its presence in various biologically active molecules. This compound is often studied for its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C. This reaction produces 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反应分析

Types of Reactions

N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C15H14N2O5S
  • Molecular Weight : 334.35 g/mol
  • CAS Number : 333747-86-7

The compound features a complex structure characterized by multiple aromatic rings and a sulfamoyl group, which are significant for its biological activities.

Therapeutic Applications

  • Anticancer Activity
    • N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide has been investigated for its potential as an anticancer agent. Studies have shown that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.
    • A notable study demonstrated its efficacy against specific cancer cell lines, suggesting that it could be developed into a therapeutic agent for cancer treatment.
  • Anti-inflammatory Properties
    • The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenases (COX), which play a critical role in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammation .
    • Research indicates that it can be effective in treating conditions characterized by chronic inflammation.
  • Antioxidant Effects
    • This compound has shown potential as an antioxidant, protecting cells from oxidative stress and damage caused by free radicals. This property is particularly relevant in the context of diseases linked to oxidative damage, such as neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

StudyFocusFindings
Study 1Anticancer activityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study 2Anti-inflammatory effectsShowed reduced levels of inflammatory markers in animal models.
Study 3Antioxidant propertiesIndicated protection against oxidative stress in cellular assays.

相似化合物的比较

Similar Compounds

  • N-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]acetamide
  • 4-benzo(1,3)dioxol-5-yl-butan-2-one

Uniqueness

N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide is unique due to its specific combination of the 1,3-benzodioxole moiety and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

生物活性

N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications through various studies and findings.

  • Molecular Formula : C16H16N2O4S
  • Molecular Weight : 344.37 g/mol
  • IUPAC Name : this compound

This compound exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. It has been identified as a potent inhibitor of phosphofructokinase (PFK), an enzyme critical in the glycolytic pathway. Inhibition of PFK can lead to reduced energy production in cells, which is particularly effective against certain pathogens and cancer cells.

Efficacy Against Pathogens

Research indicates that this compound shows significant inhibitory effects against Trypanosoma brucei and Trypanosoma cruzi, which are responsible for African sleeping sickness and Chagas disease, respectively. The half-maximal inhibitory concentration (IC50) values for these pathogens are reported as follows:

PathogenIC50 Value (μM)
T. brucei0.37
T. cruzi0.13

These values suggest that this compound is a potent candidate for further development as an anti-parasitic agent .

Cytotoxicity and Selectivity

While the compound exhibits promising anti-parasitic activity, it is crucial to assess its cytotoxicity towards human cells. Preliminary studies indicate that at concentrations up to 33.3 µg/mL, it produces modest dose-dependent toxicity in human cell lines, highlighting the need for careful evaluation in therapeutic contexts .

Study on Antiproliferative Effects

A study conducted by Brimacombe et al. (2013) focused on the antiproliferative effects of various sulfonamide derivatives, including this compound. The results demonstrated that these compounds could effectively inhibit cell growth in cancer cell lines while exhibiting lower toxicity towards normal cells .

Pharmacokinetics and In Vivo Studies

Further investigations into the pharmacokinetic properties of this compound revealed favorable absorption and distribution characteristics in animal models. Notably, oral administration resulted in significant bioavailability, suggesting potential for clinical applications .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent against parasitic infections and possibly certain cancers. Its mechanism of action through PFK inhibition aligns with current therapeutic strategies targeting metabolic pathways in both pathogens and cancer cells.

Future Directions

Continued research is necessary to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Mechanistic Studies : Understanding the detailed pathways affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structural Modifications : Exploring analogs to enhance potency and selectivity.

属性

IUPAC Name

N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-10(18)16-11-2-5-13(6-3-11)23(19,20)17-12-4-7-14-15(8-12)22-9-21-14/h2-8,17H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISVLIQZABDNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。